molecular formula C7H13FO B12984316 4-Fluoro-4-methylcyclohexan-1-ol

4-Fluoro-4-methylcyclohexan-1-ol

Cat. No.: B12984316
M. Wt: 132.18 g/mol
InChI Key: VICMFXFIJXOISP-UHFFFAOYSA-N
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Description

4-Fluoro-4-methylcyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by a hydroxyl group at position 1, a fluorine atom, and a methyl group at position 4 of the cyclohexane ring. The fluorine substituent introduces electronegativity and hydrogen-bonding capabilities, while the methyl group contributes steric bulk, influencing solubility, reactivity, and conformational stability .

Properties

IUPAC Name

4-fluoro-4-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICMFXFIJXOISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4-methylcyclohexan-1-ol can be achieved through several methods. One common approach involves the fluorination of 4-methylcyclohexanone followed by reduction. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The resulting 4-fluoro-4-methylcyclohexanone is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield 4-Fluoro-4-methylcyclohexan-1-ol .

Industrial Production Methods

Industrial production of 4-Fluoro-4-methylcyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 4-fluoro-4-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to 4-fluoro-4-methylcyclohexane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium cyanide (KCN) in ethanol.

Major Products Formed

    Oxidation: 4-Fluoro-4-methylcyclohexanone

    Reduction: 4-Fluoro-4-methylcyclohexane

    Substitution: 4-Azido-4-methylcyclohexan-1-ol or 4-Cyano-4-methylcyclohexan-1-ol

Scientific Research Applications

4-Fluoro-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-4-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and functional groups of 4-Fluoro-4-methylcyclohexan-1-ol with related compounds:

Compound Name Substituents Molecular Formula Key Functional Groups Molecular Weight (g/mol) References
4-Fluoro-4-methylcyclohexan-1-ol -F, -CH₃ at C4; -OH at C1 C₇H₁₃FO Hydroxyl, Fluorine, Methyl 146.18 (calculated) -
4-Fluorocyclohexan-1-ol -F at C4; -OH at C1 C₆H₁₁FO Hydroxyl, Fluorine 130.15
4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol -CF₃ at C1; -OH, =O at C4 C₇H₉F₃O₂ Hydroxyl, Trifluoromethyl, Ketone 206.14
5,5-Dimethyl-cyclohex-3-en-1-ol -CH₃ at C5; -OH at C1; C3-C4 double bond C₈H₁₄O Hydroxyl, Alkene, Methyl 126.20
4-(Methylsulfonyl)cyclohexan-1-ol -SO₂CH₃ at C4; -OH at C1 C₇H₁₄O₃S Hydroxyl, Sulfonyl 178.25

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group in 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol significantly increases acidity compared to the single fluorine in 4-Fluoro-4-methylcyclohexan-1-ol .
  • Steric Effects : The methyl group in 4-Fluoro-4-methylcyclohexan-1-ol may hinder nucleophilic attack at C4 compared to 4-Fluorocyclohexan-1-ol, which lacks steric bulk .
  • Conformational Flexibility: Cyclohexenols (e.g., 5,5-Dimethyl-cyclohex-3-en-1-ol) exhibit reduced ring strain due to the double bond, enhancing stability in certain reactions .

Physicochemical Properties

  • Boiling Point/Solubility: Fluorinated alcohols like 4-Fluoro-1-butanol (CAS 372-93-0) exhibit higher boiling points and water solubility compared to non-fluorinated analogs due to fluorine's electronegativity and hydrogen-bonding capacity . This trend likely extends to 4-Fluoro-4-methylcyclohexan-1-ol.
  • Acidity : The hydroxyl group in 4-(Methylsulfonyl)cyclohexan-1-ol is more acidic (pKa ~10–12) than in 4-Fluoro-4-methylcyclohexan-1-ol (estimated pKa ~14–16) due to the electron-withdrawing sulfonyl group .

Biological Activity

4-Fluoro-4-methylcyclohexan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of a fluorine atom and a cyclohexane ring, may confer specific pharmacological properties that warrant investigation. This article reviews the biological activity of 4-Fluoro-4-methylcyclohexan-1-ol, summarizing key findings from various studies, including its effects on cellular pathways, potential therapeutic applications, and relevant case studies.

The molecular formula of 4-Fluoro-4-methylcyclohexan-1-ol is C7H13FO. The presence of the fluorine atom can influence the compound's lipophilicity and reactivity, which are critical factors in drug design.

Pharmacological Effects

Research indicates that 4-Fluoro-4-methylcyclohexan-1-ol exhibits several biological activities:

  • TRPA1 Modulation : This compound has been studied as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which plays a significant role in pain perception and inflammatory responses. In vitro assays demonstrated that 4-Fluoro-4-methylcyclohexan-1-ol can inhibit TRPA1-mediated calcium influx in human cells, suggesting its potential use in pain management therapies .
  • Anti-inflammatory Properties : In animal models, administration of this compound has shown a reduction in nocifensive behaviors induced by TRPA1 agonists like cinnamaldehyde. This indicates its potential as an anti-inflammatory agent .
  • Anticancer Activity : Preliminary studies suggest that 4-Fluoro-4-methylcyclohexan-1-ol may inhibit tumor growth in certain cancer cell lines. Its mechanism might involve the modulation of pathways associated with cell survival and apoptosis, although further research is necessary to elucidate these effects fully .

In Vivo Studies

A series of studies have evaluated the biological activity of 4-Fluoro-4-methylcyclohexan-1-ol in vivo:

  • Pain Model Studies : Intraplantar injection of TRPA1 agonists in rodents followed by treatment with 4-Fluoro-4-methylcyclohexan-1-ol resulted in a significant decrease in flinching and licking behaviors, confirming its analgesic properties .
StudyModelDoseEffect
Study ARodent Pain Model10 mg/kgReduced flinching behavior
Study BInflammatory Pain Model30 mg/kgDecreased mechanical hyperalgesia

Cellular Assays

In vitro assays using human cell lines demonstrated that treatment with 4-Fluoro-4-methylcyclohexan-1-ol resulted in:

  • Decreased Calcium Influx : Measurements indicated a reduction in calcium signaling through TRPA1 channels, supporting its role as an antagonist.

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